1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)-
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- is a chemical compound with the molecular formula C9H10FN5O2S. It is known for its unique structure, which includes an oxathiolane ring and a purine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Attachment of the Purine Base: The purine base, specifically 6-amino-2-fluoro-9H-purine, is attached to the oxathiolane ring through a nucleophilic substitution reaction.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the purine base or the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base .
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-chloro-9H-purin-9-yl)-, (2S-trans)
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-trans)- is unique due to the presence of the fluorine atom on the purine base. This fluorine atom can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds .
Properties
CAS No. |
149819-72-7 |
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Molecular Formula |
C9H10FN5O2S |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(2S,5S)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5-/m0/s1 |
InChI Key |
FHYHYXRPVWILHN-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
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